Cas no 2172102-91-7 (3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid)
3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid
- 3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid
- EN300-1500697
- 2172102-91-7
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- Inchi: 1S/C25H26F2N2O5/c1-24(15-10-11-15,12-21(30)28-14-25(26,27)22(31)32)29-23(33)34-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: XYVMYVSYKVDOPH-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CNC(CC(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F
Computed Properties
- Exact Mass: 472.18097826g/mol
- Monoisotopic Mass: 472.18097826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 105Ų
3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500697-50mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-100mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-250mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-500mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-1000mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-2500mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-5000mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-10000mg |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1500697-0.05g |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1500697-0.1g |
3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2172102-91-7 | 0.1g |
$2963.0 | 2023-06-05 |
3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid
Research Brief on 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid (CAS: 2172102-91-7)
In recent years, the compound 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid (CAS: 2172102-91-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyclopropyl group and difluoropropanoic acid moiety, has shown promise in various therapeutic applications. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group further enhances its utility in peptide synthesis and drug development.
Recent studies have focused on the synthesis and optimization of this compound, leveraging advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) for purification. Researchers have reported improved yields and purity levels, which are critical for its application in preclinical studies. The compound's stability under physiological conditions has also been a key area of investigation, with findings suggesting its potential as a versatile building block for novel drug candidates.
One of the most notable applications of 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid is in the development of protease inhibitors. Its structural attributes allow it to interact selectively with target enzymes, making it a valuable tool in the fight against diseases such as HIV and hepatitis C. Additionally, its incorporation into peptide-based therapeutics has shown enhanced bioavailability and metabolic stability, addressing some of the key challenges in peptide drug development.
Further research has explored the compound's role in modulating protein-protein interactions (PPIs), a growing area of interest in drug discovery. Preliminary data indicate that the difluoropropanoic acid moiety can induce conformational changes in target proteins, thereby disrupting harmful PPIs associated with cancer and neurodegenerative diseases. These findings open new avenues for the design of next-generation therapeutics targeting previously undruggable pathways.
In conclusion, 3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid (CAS: 2172102-91-7) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its multifaceted applications, from protease inhibition to PPI modulation, underscore its potential to address unmet medical needs. Ongoing studies aim to further elucidate its mechanisms of action and optimize its pharmacokinetic properties, paving the way for future clinical applications.
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